molecular formula C9H9NO2 B1595377 4-Phenyloxazolidin-2-one CAS No. 7480-32-2

4-Phenyloxazolidin-2-one

Cat. No.: B1595377
CAS No.: 7480-32-2
M. Wt: 163.17 g/mol
InChI Key: QDMNNMIOWVJVLY-UHFFFAOYSA-N
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Description

4-Phenyloxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its utility in organic synthesis, particularly as a chiral auxiliary in asymmetric synthesis. Its structure consists of an oxazolidinone ring with a phenyl group attached to the fourth carbon atom, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals .

Biochemical Analysis

Biochemical Properties

It has been used as a chiral auxiliary in Diels–Alder reactions This suggests that it may interact with enzymes and other biomolecules involved in these reactions

Cellular Effects

It is known to participate in Diels–Alder reactions, which are fundamental in the synthesis of six-membered rings in organic chemistry . This suggests that it may influence cellular processes related to these reactions.

Molecular Mechanism

It is known to participate in Diels–Alder reactions , suggesting that it may exert its effects at the molecular level through these reactions. It may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known to be a stable compound

Metabolic Pathways

It is known to participate in Diels–Alder reactions , suggesting that it may interact with enzymes or cofactors involved in these reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyloxazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with ethylene carbonate under basic conditions. Another method includes the reaction of phenyl isocyanate with ethylene oxide, followed by cyclization .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as sodium or lithium in liquid ammonia is also prevalent to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

Scientific Research Applications

4-Phenyloxazolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Isopropyloxazolidin-2-one
  • 3-Methylisoindolin-1-one
  • 4,5-Disubstituted oxazolidin-2-ones

Comparison: Compared to similar compounds, 4-phenyloxazolidin-2-one is unique due to its phenyl group, which enhances its stability and reactivity in asymmetric synthesis. This makes it particularly effective as a chiral auxiliary, offering higher diastereoselectivity and enantioselectivity in various reactions .

Properties

IUPAC Name

4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMNNMIOWVJVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325290
Record name 4-Phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7480-32-2
Record name 7480-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-phenyloxazolidin-2-one employed in asymmetric synthesis?

A: this compound acts as a chiral auxiliary by temporarily attaching to a substrate molecule, directing reactions to favor the formation of a specific enantiomer or diastereomer. This chiral auxiliary is then cleaved, yielding the desired optically active product. [, , , , , ]

Q2: What types of reactions benefit from the use of this compound as a chiral auxiliary?

A: Research demonstrates its utility in various reactions, including Diels-Alder reactions [, ], alkylations [], conjugate additions [, ], and the synthesis of unusual amino acids. [, ]

Q3: Can you provide an example of this compound's effectiveness in controlling stereochemistry?

A: In the synthesis of (+/-)-flustramine A and its derivatives, researchers utilized (R)-4-phenyloxazolidin-2-one for the optical resolution of a key intermediate carboxylic acid, showcasing its ability to isolate specific enantiomers. []

Q4: How does the choice of this compound derivatives impact reaction outcomes?

A: Different derivatives, such as (S)-5,5-dimethyl-4-phenyloxazolidin-2-one (SuperQuat), can significantly influence diastereoselectivity in reactions like the allylation of exocyclic N-acyliminium ions. []

Q5: Has this compound been used in the synthesis of bioactive molecules?

A: Yes, a study highlighted the use of this compound in the synthesis of a bioactive component from Zingiber cassumunar Roxb., demonstrating its applicability in natural product synthesis. []

Q6: What is known about the mechanism of stereochemical control exerted by this compound?

A: Studies on free radical additions to 3-cinnamoyloxazolidin-2-ones, including derivatives of this compound, suggest an interplay between the stability of intermediate adduct radicals and the electrophilicity of the adding radicals as crucial factors influencing regioselectivity. []

Q7: Are there crystallographic studies available for compounds containing this compound?

A: Yes, crystal structures of various compounds incorporating this compound have been determined, providing valuable insights into their conformations and intermolecular interactions. Examples include O-ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate [], (S)-3-[(S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one 0.67-hydrate [], and (R)-3-[(E)-3-(2-Furyl)acryloyl]-5,5-dimethyl-4-phenyloxazolidin-2-one [].

Q8: Has this compound been used in the development of metal catalysts?

A: Researchers have synthesized and characterized tetrakis[(4S)-4-phenyloxazolidin-2-one]dirhodium(II) ([Rh2{(4S)-phox}4]), demonstrating its catalytic activity in various metal carbene transformations with unique selectivity profiles. []

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